molecular formula C8H17N3O B2731492 3-Ethyl-1-(piperidin-4-yl)urea CAS No. 845775-44-2

3-Ethyl-1-(piperidin-4-yl)urea

Cat. No. B2731492
CAS RN: 845775-44-2
M. Wt: 171.244
InChI Key: ZWNYGGDMCSIJNS-UHFFFAOYSA-N
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Description

“3-Ethyl-1-(piperidin-4-yl)urea” is a compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Synthesis Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” would include a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . This structure is a key feature of many pharmaceuticals .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Piperidine is a liquid at room temperature and has a strong, unpleasant odor .

Mechanism of Action

The mechanism of action of “3-Ethyl-1-(piperidin-4-yl)urea” would depend on its specific biological activity. Piperidine derivatives have been found to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Safety and Hazards

The safety and hazards associated with “3-Ethyl-1-(piperidin-4-yl)urea” would depend on its specific properties and uses. Piperidine is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-ethyl-3-piperidin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-2-10-8(12)11-7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNYGGDMCSIJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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